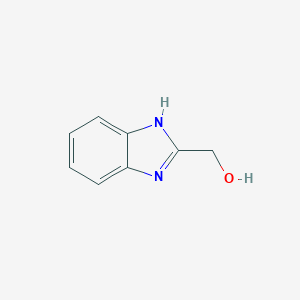
1H-Benzimidazole-2-methanol
Cat. No. B177598
Key on ui cas rn:
4856-97-7
M. Wt: 148.16 g/mol
InChI Key: IAJLTMBBAVVMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04048161
Procedure details


To 150 ml. of 4N hydrochloric acid were added 10.8 gms. (100 mmoles.) of o-phenylenediamine and 11.4 gms. (150 mmoles.) of glycolic acid. The mixture was refluxed for 40 minutes. The solution then was cooled, filtered, and neutralized by the addition of concentrated ammonium hydroxide. The title compound precipitated and was filtered and dried to obtain 4 gms. of product.



Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]1([NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:10](O)(=O)[CH2:11][OH:12]>>[OH:12][CH2:11][C:10]1[NH:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Step Three
|
Name
|
|
|
Quantity
|
150 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 40 minutes
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution then was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
neutralized by the addition of concentrated ammonium hydroxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 4 gms
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC=1NC2=C(N1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
